

Application of Peptide T TFA in Competitive Binding Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: Peptide T TFA

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Introduction

Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120.[1] It functions as an HIV entry inhibitor by acting as a competitive antagonist of the C-C chemokine receptor 5 (CCR5), a primary co-receptor for macrophage-tropic (R5) strains of HIV-1.[2][3] By binding to CCR5, Peptide T allosterically blocks the interaction between gp120 and the co-receptor, a critical step for viral fusion and entry into host cells. The trifluoroacetic acid (TFA) salt of Peptide T is a common formulation resulting from its synthesis and purification.[4] [5] These application notes provide detailed protocols for utilizing **Peptide T TFA** in competitive binding assays to characterize its inhibitory activity and to screen for other potential CCR5-targeted antiviral agents.

Mechanism of Action

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding induces conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, the subsequent interaction with CCR5 triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Peptide T exerts

its antiviral effect by competitively inhibiting the binding of gp120 to CCR5, thereby preventing the conformational changes required for membrane fusion and subsequent viral entry.[3]

Data Presentation

The inhibitory potency of Peptide T and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (K_i) in competitive binding assays. These values represent the concentration of the peptide required to inhibit 50% of the specific binding of a radiolabeled ligand (e.g., radiolabeled gp120 or a CCR5-specific chemokine) to the CCR5 receptor.

Compound	Virus Strain/Ligand	Assay Type	Cell Line	IC ₅₀ (nM)	Reference
DAPTA (D-Ala1-Peptide T-amide)	gp120 Bal	CD4-dependent binding to CCR5	Not Specified	0.06	[3]
DAPTA (D-Ala1-Peptide T-amide)	gp120 CM235	CD4-dependent binding to CCR5	Not Specified	0.32	[3]
Peptide T	R5 and R5/X4 HIV-1 strains	Viral Replication Inhibition	MDMs, microglia, primary CD4+ T cells	Peak inhibition at 10 ⁻¹² to 10 ⁻⁹ M	[2]

Note: DAPTA is a more stable analog of Peptide T.

Experimental Protocols

General Considerations for Peptide T TFA

Peptide T is commonly supplied as a TFA salt, a remnant of the peptide synthesis and purification process.[4][6] While often acceptable for in vitro assays, TFA can influence

experimental results by altering pH or affecting cell viability.[1] For sensitive applications, it is advisable to perform a salt exchange to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[7][8]

Protocol for TFA Removal (HCl Exchange):[4][6]

- Dissolve the **Peptide T TFA** in sterile, distilled water to a concentration of 1 mg/mL.
- Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
- Let the solution stand at room temperature for 5-10 minutes.
- Freeze the solution rapidly using liquid nitrogen or a dry ice/ethanol bath.
- Lyophilize the frozen solution overnight to remove the solvent and excess HCl.
- For optimal TFA removal, repeat the dissolution in 10 mM HCl, freezing, and lyophilization steps two more times.
- After the final lyophilization, reconstitute the peptide in the desired assay buffer.

Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the IC₅₀ value of **Peptide T TFA** for the CCR5 receptor using a radiolabeled ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-gp120).

Materials:

- Cells: CCR5-expressing cell line (e.g., CHO-CCR5, HEK293-CCR5) or primary cells (e.g., PBMCs).
- Radioligand: ¹²⁵I-labeled MIP-1α or ¹²⁵I-labeled gp120.
- **Peptide T TFA**: Stock solution prepared in an appropriate buffer.
- Binding Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
- Wash Buffer: Cold Binding Buffer.

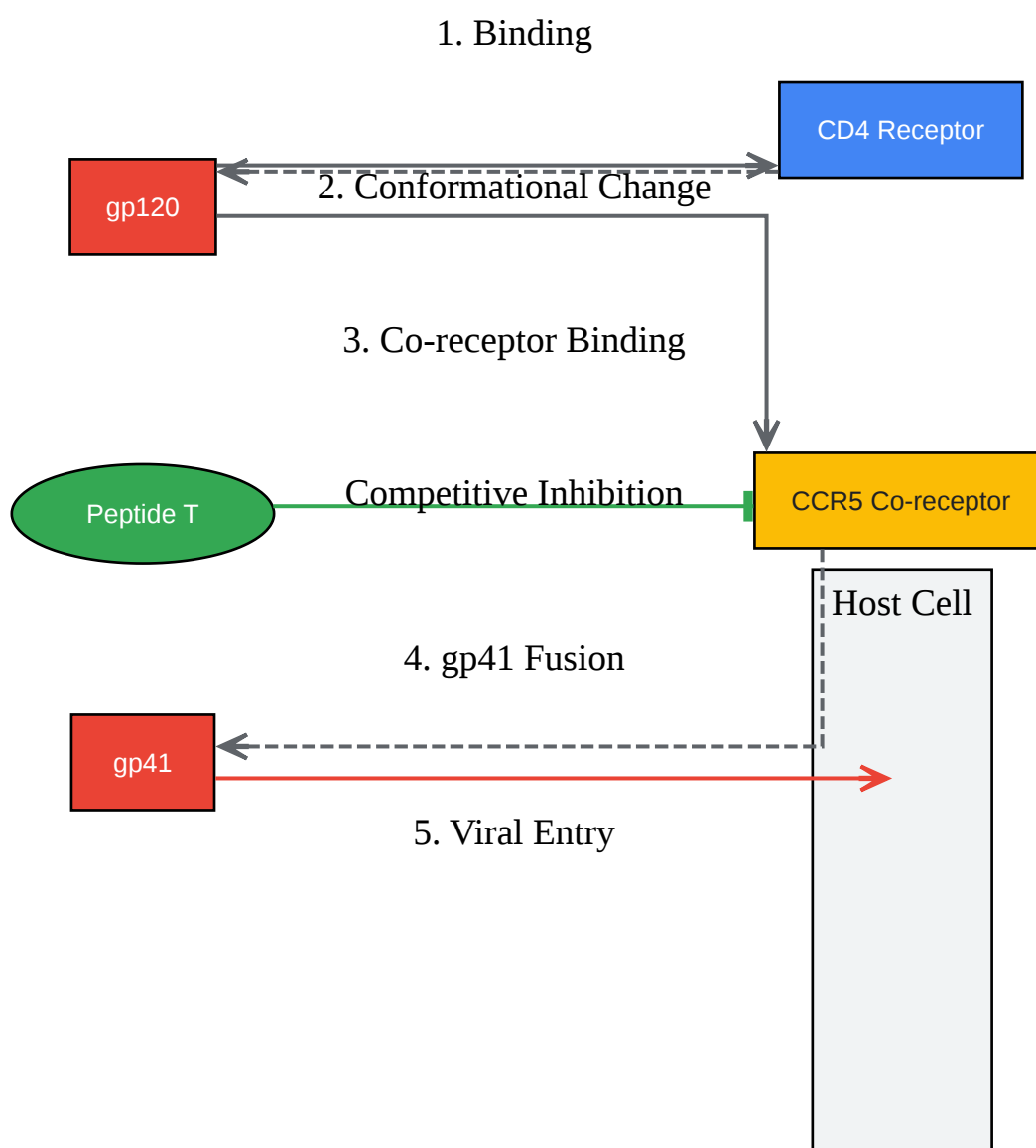
- Scintillation Fluid.
- Glass fiber filters (e.g., Whatman GF/C).
- 96-well plates.
- Filtration apparatus.
- Gamma counter.

Procedure:

- Cell Preparation: Culture CCR5-expressing cells to the desired confluence. On the day of the experiment, harvest the cells and wash them twice with cold Binding Buffer. Resuspend the cells in cold Binding Buffer to a concentration of $1-2 \times 10^6$ cells/mL.
- Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of Peptide T:
 - Total Binding: 50 μ L of Binding Buffer.
 - Non-specific Binding: 50 μ L of a high concentration of unlabeled ligand (e.g., 1 μ M unlabeled MIP-1 α).
 - Competition: 50 μ L of serial dilutions of **Peptide T TFA** (e.g., from 10^{-12} M to 10^{-6} M).
- Add 50 μ L of the radioligand (at a concentration close to its K_d) to all wells.
- Add 100 μ L of the cell suspension to all wells. The final assay volume is 200 μ L.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
- Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus. Wash the filters three times with 200 μ L of ice-cold Wash Buffer to remove unbound radioligand.

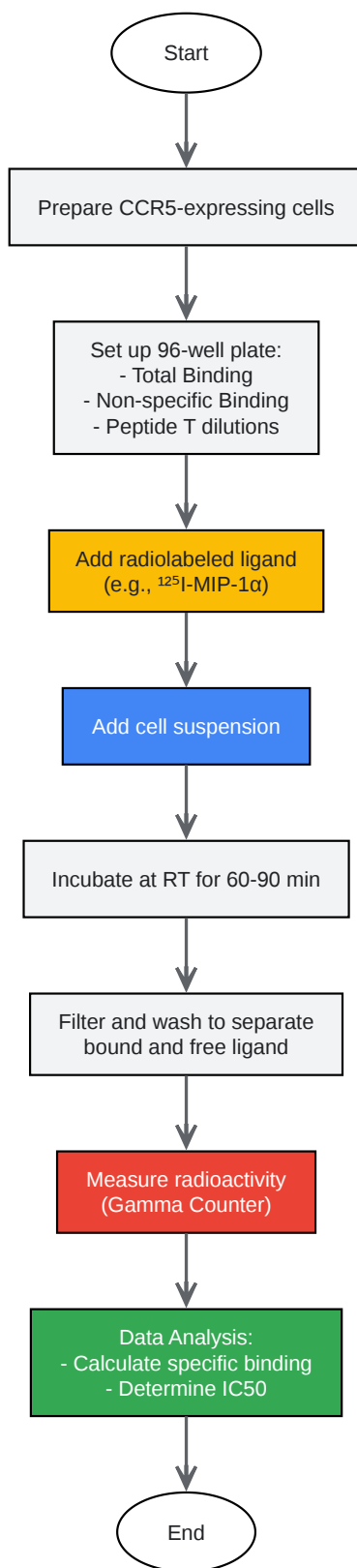
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the Peptide T concentration.
 - Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Visualizations



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Caption: HIV-1 entry mechanism and the inhibitory action of Peptide T.



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Caption: Workflow for a competitive radioligand binding assay.

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